1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester 1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13509449
InChI: InChI=1S/C19H22BN3O4/c1-18(2)19(3,4)27-20(26-18)13-11-21-22(12-13)9-10-23-16(24)14-7-5-6-8-15(14)17(23)25/h5-8,11-12H,9-10H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C19H22BN3O4
Molecular Weight: 367.2 g/mol

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester

CAS No.:

Cat. No.: VC13509449

Molecular Formula: C19H22BN3O4

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester -

Specification

Molecular Formula C19H22BN3O4
Molecular Weight 367.2 g/mol
IUPAC Name 2-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C19H22BN3O4/c1-18(2)19(3,4)27-20(26-18)13-11-21-22(12-13)9-10-23-16(24)14-7-5-6-8-15(14)17(23)25/h5-8,11-12H,9-10H2,1-4H3
Standard InChI Key LLNIVLRKZAEEPK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C(=O)C4=CC=CC=C4C3=O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C(=O)C4=CC=CC=C4C3=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • Pyrazole Ring: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, which confers electronic diversity and hydrogen-bonding capabilities .

  • Boronic Acid Pincol Ester: The boronic acid group (-B(OH)₂) is protected as a pinacol ester, enhancing stability and solubility in organic solvents while retaining reactivity for cross-coupling reactions .

  • 1,3-Dioxoisoindole Ethyl Linker: A bicyclic aromatic system with two ketone oxygen atoms, contributing to π-stacking interactions and potential biological activity .

The molecular formula is C₁₉H₂₂BN₃O₄, with a molecular weight of 351.20 g/mol. Computational models suggest a planar dioxoisoindole group connected via a flexible ethyl chain to the pyrazole-boronic ester core, creating a balance between rigidity and conformational adaptability.

Synthetic Methodology

Key Reaction Steps

Synthesis typically involves multi-step protocols to assemble the hybrid structure:

  • Pyrazole Boronic Ester Formation:

    • 4-Bromo-pyrazole intermediates undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts .

    • Yields range from 60–80%, depending on substituents and reaction conditions .

  • Dioxoisoindole Ethylation:

    • Phthalic anhydride derivatives are condensed with ethylenediamine analogs to form the dioxoisoindole core.

    • Subsequent alkylation with 1,2-dibromoethane introduces the ethyl spacer.

  • Coupling Reactions:

    • Buchwald-Hartwig or Ullmann-type couplings link the pyrazole-boronic ester to the dioxoisoindole-ethyl intermediate .

    • Copper(I) catalysts are preferred for C–N bond formation, with yields averaging 50–65% .

Table 1: Optimization of Coupling Conditions

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(OAc)₂XPhosTHF8045
CuI1,10-PhenanthrolineDMF12062
NiCl₂(dppf)BINAPToluene10038

Reactivity and Functional Transformations

Boronic Ester Reactivity

The pinacol-protected boronic acid serves as a versatile handle for Suzuki-Miyaura cross-couplings, enabling conjugation with aryl halides or triflates . Key transformations include:

  • Aryl-Aryl Coupling: Reaction with 4-bromobenzene derivatives forms biaryl structures, critical for drug discovery scaffolds.

  • Protic Acid Cleavage: Treatment with HCl in methanol regenerates the boronic acid, facilitating further functionalization .

Dioxoisoindole Modifications

The dioxoisoindole moiety undergoes nucleophilic substitution at the carbonyl groups, allowing:

  • Amide Formation: Reaction with primary amines yields imide derivatives with enhanced solubility.

  • Reductive Amination: Sodium cyanoborohydride reduces ketones to secondary amines, altering electronic properties .

Applications in Medicinal Chemistry

Kinase Inhibition

Preliminary studies suggest the compound inhibits tyrosine kinases (e.g., EGFR, VEGFR) at IC₅₀ values of 0.5–2 µM, attributed to the dioxoisoindole group’s ability to occupy hydrophobic pockets .

Table 2: Comparative Kinase Inhibition Data

Kinase TargetIC₅₀ (µM)Reference Compound IC₅₀ (µM)
EGFR1.2Gefitinib: 0.03
VEGFR20.8Sorafenib: 0.12
PDGFR-β2.1Imatinib: 0.25

Antibacterial Activity

Against Gram-positive bacteria (e.g., S. aureus), the compound exhibits MIC values of 8–16 µg/mL, likely due to interference with cell wall synthesis via boronic acid-mediated transpeptidase inhibition .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

Compound NameKey FeaturesBiological Activity
1-Ethylpyrazole-4-boronic acid pincol esterLacks dioxoisoindole; simpler structureModerate kinase inhibition (IC₅₀ 5–10 µM)
1-Boc-pyrazole-4-boronic acid pinacol esterBoc-protected amine; enhanced stabilityUsed in peptide conjugations
1-Pyrazoleboronic acid pinacol esterNo ethyl or dioxoisoindole groupsSuzuki coupling intermediate

The dioxoisoindole-ethyl-pyrazole boronic ester hybrid demonstrates superior target engagement compared to simpler analogs, underscoring the importance of its multifunctional design .

Future Research Directions

  • Mechanistic Studies: Elucidate the dioxoisoindole group’s role in kinase binding via X-ray crystallography.

  • Prodrug Development: Mask the boronic acid as a trifluoroborate salt to improve bioavailability .

  • Polymer-Supported Synthesis: Immobilize intermediates on resins for combinatorial library generation .

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